molecular formula C78H115N17O17 B039592 Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- CAS No. 117397-69-0

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-

Cat. No. B039592
M. Wt: 1562.9 g/mol
InChI Key: ACGBCBITONGFDT-HIQGHICLSA-N
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Description

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is a synthetic analog of Leu-enkephalin . Leu-enkephalins are endogenous opioid peptides that play a significant role in pain regulation, stress response, and peristalsis modulation .


Molecular Structure Analysis

The molecular formula of Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is C78H115N17O17 . It contains a total of 235 bonds, including 120 non-H bonds, 27 multiple bonds, 37 rotatable bonds, 15 double bonds, and 12 aromatic bonds . It also includes 7 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 7 aliphatic secondary amides, 7 aliphatic tertiary amides, and 3 primary amines .


Physical And Chemical Properties Analysis

The molecular weight of Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is 1562.9 g/mol . Other physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Enkephalins are found in various forms in the body, including as part of larger polypeptides in the adrenal medulla (Jones et al., 1982).

  • Highly sensitive antibodies against specific enkephalin sequences allow for their quantification and localization in the brain, aiding in the understanding of their physiological roles (Cupo et al., 1984).

  • Enkephalin analogs, such as (D-Met2, Pro5)-enkephalinamide, have been synthesized to study their analgesic properties and compare them to traditional analgesics like morphine (Bajusz et al., 1977).

  • Research has also focused on developing cyclic enkephalin analogs with enhanced opiate activity and potential therapeutic applications (DiMaio & Schiller, 1980).

  • The development of radioimmunoassays for enkephalins has enabled the purification and identification of these peptides in various tissues, expanding the understanding of their distribution and function (Kangawa et al., 1980).

  • Synthetic phosphonic analogs of enkephalins have been created, replacing the COOH group with a PO3H2 group, to study their biological activity and potential applications (Kupczyk-Subotkowska & Mastalerz, 2009).

properties

IUPAC Name

methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H115N17O17/c1-48(2)42-55(88-69(102)56(44-49-18-5-4-6-19-49)85-65(98)46-82-64(97)45-83-67(100)52(81)43-50-29-31-51(96)32-30-50)68(101)84-47-66(99)89-35-11-22-57(89)70(103)86-53(20-7-9-33-79)72(105)91-37-13-24-59(91)75(108)93-39-15-26-61(93)74(107)90-36-12-23-58(90)71(104)87-54(21-8-10-34-80)73(106)92-38-14-25-60(92)76(109)94-40-16-27-62(94)77(110)95-41-17-28-63(95)78(111)112-3/h4-6,18-19,29-32,48,52-63,96H,7-17,20-28,33-47,79-81H2,1-3H3,(H,82,97)(H,83,100)(H,84,101)(H,85,98)(H,86,103)(H,87,104)(H,88,102)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGBCBITONGFDT-HIQGHICLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)OC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)OC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H115N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151773
Record name Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1562.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-

CAS RN

117397-69-0
Record name Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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